3-{[(4-Bromo-3-methoxyphenyl)sulfonyl]amino}benzoic acid
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Overview
Description
3-{[(4-Bromo-3-methoxyphenyl)sulfonyl]amino}benzoic acid is an organic compound with the molecular formula C14H12BrNO5S It is a derivative of benzoic acid, featuring a sulfonamide group attached to a brominated and methoxylated phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Bromo-3-methoxyphenyl)sulfonyl]amino}benzoic acid typically involves multiple steps:
Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol (CH3OH) and a base like sodium hydroxide (NaOH).
Sulfonylation: The sulfonamide group is introduced by reacting the brominated and methoxylated phenyl compound with a sulfonyl chloride (RSO2Cl) in the presence of a base such as pyridine.
Coupling with Benzoic Acid: The final step involves coupling the sulfonylated intermediate with benzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Bromo-3-methoxyphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: 3-{[(4-Hydroxy-3-methoxyphenyl)sulfonyl]amino}benzoic acid.
Reduction: 3-{[(4-Methoxyphenyl)sulfonyl]amino}benzoic acid.
Substitution: 3-{[(4-Methoxyphenyl)sulfonyl]amino}benzoic acid derivatives with various substituents.
Scientific Research Applications
3-{[(4-Bromo-3-methoxyphenyl)sulfonyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[(4-Bromo-3-methoxyphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bromine and methoxy groups can participate in hydrophobic interactions and electronic effects, respectively. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-{[(4-Bromo-3-methoxyphenyl)sulfonyl]amino}benzoic acid: A closely related compound with similar structural features.
3-Bromo-4-methoxybenzoic acid: Lacks the sulfonamide group but shares the bromine and methoxy substituents.
4-Methoxybenzenesulfonamide: Contains the sulfonamide group but lacks the benzoic acid moiety.
Uniqueness
3-{[(4-Bromo-3-methoxyphenyl)sulfonyl]amino}benzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the sulfonamide group enhances its potential as a biochemical probe, while the bromine and methoxy groups provide additional sites for chemical modification and interaction with molecular targets.
Properties
Molecular Formula |
C14H12BrNO5S |
---|---|
Molecular Weight |
386.22 g/mol |
IUPAC Name |
3-[(4-bromo-3-methoxyphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C14H12BrNO5S/c1-21-13-8-11(5-6-12(13)15)22(19,20)16-10-4-2-3-9(7-10)14(17)18/h2-8,16H,1H3,(H,17,18) |
InChI Key |
FTXKJERLQDBAIC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)Br |
Origin of Product |
United States |
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